

Application Note: Structural Analysis of α -D-Psicofuranose using NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-D-Psicofuranose

Cat. No.: B12676532

[Get Quote](#)

Introduction

D-Psicose (also known as D-allulose) is a rare sugar, a C-3 epimer of D-fructose, that has garnered significant attention in the food and pharmaceutical industries due to its low-calorie profile and potential health benefits. While it exists in pyranose and furanose forms, the furanose tautomer, particularly α -D-psicofuranose, plays a crucial role in its biological activity and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural and conformational analysis of carbohydrates in solution.^{[1][2][3]} This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the unambiguous structural elucidation of α -D-psicofuranose.

The inherent complexity of carbohydrate NMR spectra, characterized by significant signal overlap in the proton dimension, necessitates a multi-pronged approach employing a suite of NMR experiments.^{[4][5]} This guide will detail the causality behind experimental choices, from sample preparation to the interpretation of complex 2D correlation spectra, ensuring a self-validating and robust analytical workflow.

Theoretical Framework: The Power of NMR in Carbohydrate Analysis

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing exquisitely detailed information about molecular structure, connectivity, and conformation.^[3] For carbohydrates like α -D-psicofuranose, key NMR parameters provide specific structural insights:

- Chemical Shifts (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Proton (^1H) and carbon (^{13}C) chemical shifts are diagnostic for identifying the type of sugar residue, anomeric configuration (α or β), and the nature of substituents.^{[1][6]} Typically, anomeric protons resonate in a distinct downfield region (4.5-5.5 ppm), while other ring protons appear between 3-4.5 ppm.^{[4][5]} Anomeric carbons in furanoses are typically found in the 96-110 ppm range.^[7]
- Scalar (J) Coupling Constants: Through-bond interactions between neighboring nuclei result in the splitting of NMR signals. The magnitude of these coupling constants, particularly three-bond couplings (^3J), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.^[8] This relationship is fundamental for determining the relative stereochemistry and ring conformation of the furanose moiety.^{[9][10]}
- Nuclear Overhauser Effect (NOE): Through-space interactions between protons that are close in proximity, regardless of their bonding, can be detected by NOE experiments. This is a powerful tool for determining stereochemistry, such as the anomeric configuration, and for identifying inter-residue linkages in oligosaccharides.^{[1][11]}

Experimental Design & Protocols

A comprehensive structural analysis of α -D-psicofuranose requires a combination of 1D and 2D NMR experiments. The workflow is designed to first identify the individual spin systems and then piece together the complete molecular structure.

Diagram of the Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation.

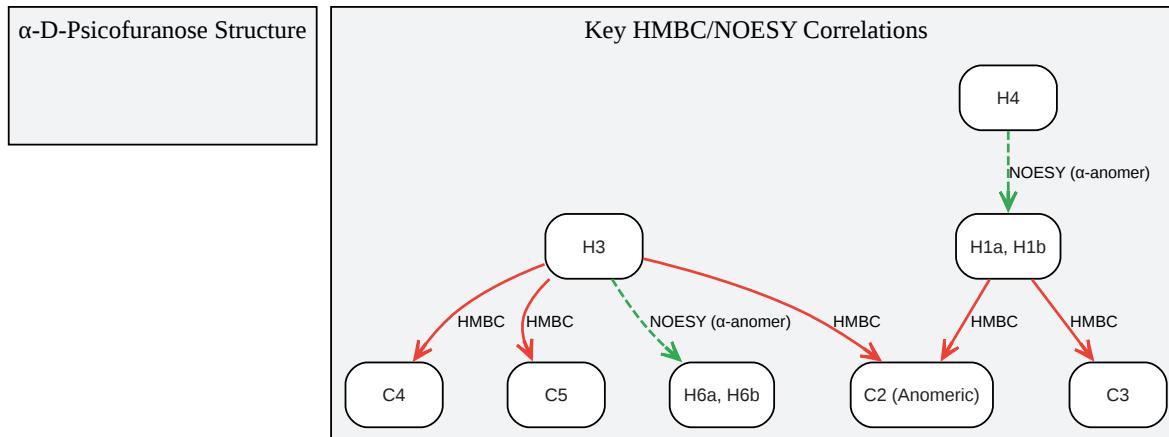
- **Sample Purity:** Ensure the α -D-psicofuranose sample is of high purity (>95%) to avoid interference from other anomers or impurities.^[12] Lyophilize the sample to remove any residual water.
- **Solvent Selection:** Deuterium oxide (D_2O , 99.96%) is the solvent of choice for carbohydrate NMR as it is non-interfering and allows for the observation of exchangeable hydroxyl protons if desired (though typically they are exchanged out).^[1]
- **Concentration:** Dissolve approximately 5-10 mg of the lyophilized sample in 0.5 mL of D_2O . While modern NMR spectrometers are highly sensitive, this concentration provides a good balance between signal-to-noise and potential aggregation issues.^[1]
- **Sample Transfer:** Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter.
- **Deuterium Exchange:** Allow the sample to sit for a period (e.g., 1-2 hours) to ensure complete exchange of hydroxyl protons with deuterium. This simplifies the proton spectrum by removing the broad OH signals.

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

- 1D ^1H Spectrum: This is the starting point for any NMR analysis. It provides an overview of the proton signals in the molecule.
 - Purpose: To identify the number of unique proton environments and observe the chemical shifts and coupling patterns, especially in the anomeric region.[1]
- 1D ^{13}C Spectrum: Provides information on the carbon backbone.
 - Purpose: To count the number of carbon atoms and identify the anomeric carbon (C2 in psicofuranose), which has a characteristic chemical shift. Due to the low natural abundance of ^{13}C , this experiment may require a longer acquisition time or a higher sample concentration.[1]
- 2D ^1H - ^1H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar (J) coupled to each other, typically over two or three bonds.[13][14]
 - Purpose: To trace the proton connectivity within the furanose ring, starting from a well-resolved signal. For example, starting from H3, one can identify H4, and subsequently H5.
- 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[13][14]
 - Purpose: To assign the carbon signals based on the already assigned proton signals. It is a highly sensitive experiment and is preferred over a 1D ^{13}C spectrum for samples with limited quantity.[1]
- 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[13][15]
 - Purpose: To piece together different spin systems and confirm the overall carbon framework. For α -D-psicofuranose, key HMBC correlations would be observed between H1 and C2/C3, and between H3 and C1/C2/C4/C5.

- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other (< 5 Å).
 - Purpose: To determine the stereochemistry, particularly the anomeric configuration. For the α -anomer of D-psicofuranose, a key NOE is expected between H3 and H6 protons, and between H4 and the C1 hydroxymethyl protons, which are on the same face of the furanose ring.


Data Interpretation and Structural Elucidation

The systematic interpretation of the acquired NMR spectra allows for the complete assignment of all ^1H and ^{13}C signals and the confirmation of the α -D-psicofuranose structure.

Step-by-Step Assignment Strategy

- Identify Key Starting Points: The anomeric carbon (C2) in ketoses like psicose is quaternary and will not appear in an HSQC spectrum. Its chemical shift in the ^{13}C spectrum (around 104 ppm) is a key identifier. The protons on the hydroxymethyl groups (C1 and C6) often appear as distinct AB systems in the ^1H spectrum.
- Trace Connectivity with COSY: Starting from a well-resolved proton signal, such as H3 or H4, use the COSY cross-peaks to walk along the carbon backbone (e.g., H3 → H4 → H5 → H6a/H6b).
- Assign Carbons with HSQC: Use the assigned proton resonances to assign their directly attached carbons via the HSQC cross-peaks.
- Confirm the Framework with HMBC: Use long-range ^1H - ^{13}C correlations to confirm the connectivity and assign quaternary carbons. For instance, correlations from H1a/H1b to C2 and C3, and from H3 to C2 and C5 will be crucial. The HMBC spectrum is vital for confirming the furanose ring structure, as correlations from C2 to H6 would indicate a pyranose form, while correlations to H5 are indicative of the furanose form.[\[15\]](#)

Diagram of Key 2D NMR Correlations

[Click to download full resolution via product page](#)

Caption: Key 2D NMR correlations for structure confirmation.

Determining the Anomeric Configuration and Ring Conformation

- **Anomeric Configuration (α):** The stereochemistry at the anomeric C2 center is confirmed using NOESY. In the α -anomer, the C1 hydroxymethyl group is trans to the C3 hydroxyl group. This spatial arrangement results in observable NOEs between protons on the same face of the five-membered ring. Specifically, a cross-peak between H3 and one or both of the H6 protons, and between H4 and the C1 protons, provides strong evidence for the α -configuration.
- **Ring Conformation:** The five-membered furanose ring is not planar and exists in a dynamic equilibrium of envelope (E) and twist (T) conformations.^[16] The magnitudes of the vicinal proton-proton coupling constants (^3JHH), particularly $^3\text{J}(\text{H}3, \text{H}4)$ and $^3\text{J}(\text{H}4, \text{H}5)$, are sensitive to the ring pucker.^[17] A detailed analysis of these coupling constants, often in conjunction with computational modeling, can provide insights into the predominant solution-state conformation.^{[9][18]}

Expected NMR Data Summary

The following table summarizes the expected chemical shift ranges for α -D-psicofuranose. Actual values will be dependent on solvent, temperature, and pH.

Position	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Key Correlations (COSY, HMBC)
1	~3.6-3.8 (AB system)	~64	COSY: H1a-H1b (geminal); HMBC: H1 \rightarrow C2, C3
2	-	~104 (Quaternary)	HMBC: H1 \rightarrow C2, H3 \rightarrow C2
3	~4.1	~75	COSY: H3-H4; HMBC: H3 \rightarrow C1, C2, C4, C5
4	~4.3	~78	COSY: H4-H3, H4-H5; HMBC: H4 \rightarrow C2, C3, C5, C6
5	~4.0	~82	COSY: H5-H4, H5- H6a, H5-H6b; HMBC: H5 \rightarrow C3, C4, C6
6	~3.7-3.9 (ABX system)	~62	COSY: H6a/b-H5; HMBC: H6 \rightarrow C4, C5

Note: The chemical shifts are estimates based on published data for similar furanose structures and computational predictions.[\[19\]](#)[\[20\]](#)

Conclusion

This application note has outlined a robust and systematic approach for the complete structural and conformational analysis of α -D-psicofuranose using a suite of 1D and 2D NMR spectroscopy experiments. By following the detailed protocols for sample preparation, data acquisition, and step-by-step spectral interpretation, researchers can confidently elucidate the covalent structure, assign all proton and carbon resonances, and determine the key

stereochemical features of this important rare sugar. The integration of COSY, HSQC, HMBC, and NOESY experiments provides a self-validating workflow that overcomes the challenges of spectral overlap inherent in carbohydrate analysis, delivering unambiguous structural assignment critical for applications in drug development and food science.

References

- Bax, A., & Pochapsky, T. C. (1992). NMR spin-coupling constants in saccharides: relationships between structure, conformation and the magnitudes of JHH, JCH and JCC values. *Chemical Reviews*, 92(4), 763-797. [\[Link\]](#)
- Cai, P., & Serianni, A. S. (2022). Geminal ^{13}C - ^1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. *ACS Omega*, 7(15), 13073-13084. [\[Link\]](#)
- Kikuchi, N., & Kadomatsu, K. (2021). Determination of glycan structure by nuclear magnetic resonance. In *Glycoscience Protocols* (pp. 147-153). Humana, New York, NY. [\[Link\]](#)
- Mishra, A., & Jha, S. K. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. *ACS Omega*, 3(12), 18274-18285. [\[Link\]](#)
- Serianni, A. S., & Cai, P. (2022). Geminal ^{13}C - ^1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. *ACS Omega*, 7(15), 13073-13084. [\[Link\]](#)
- Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. [\[Link\]](#)
- Alexandersson, E., et al. (2022). Complete ^1H and ^{13}C NMR spectral assignment of d-glucofuranose.
- Wikipedia. (2023).
- Speciale, G., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. *Magnetic Resonance in Chemistry*, 60(1), 13-39. [\[Link\]](#)
- Speciale, G., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. *Magnetic Resonance in Chemistry*, 60(1), 13-39. [\[Link\]](#)
- Okada, Y., et al. (2009). NMR Analysis of Oligosaccharides Containing Fructopyranoside. Global Science Books. [\[Link\]](#)
- BioPath. (n.d.). **alpha-D-Psicofuranose**. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **alpha-D-psicofuranose**.
- Serianni, A. S. (2006). NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. In *NMR Spectroscopy of Glycoconjugates* (pp. 29-73). Royal Society of Chemistry. [\[Link\]](#)

- van der Veken, P., et al. (2023). Obtaining Pure ^1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. *The Journal of Organic Chemistry*, 88(20), 14353-14364. [\[Link\]](#)
- Wu, J., & Serianni, A. S. (1995). (^{13}C) -substituted sucrose: ^{13}C - ^1H and ^{13}C - ^{13}C spin coupling constants to assess furanose ring and glycosidic bond conformations in aqueous solution. *Journal of the American Chemical Society*, 117(45), 11211-11222. [\[Link\]](#)
- Al-Haded, A. A., et al. (2019). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... [\[Link\]](#)
- Taubert, S., Konschin, H., & Sundholm, D. (2005). Computational studies of ^{13}C NMR chemical shifts of saccharides. *Physical Chemistry Chemical Physics*, 7(13), 2561-2569. [\[Link\]](#)
- SpectraBase. (n.d.). alpha-D-PSICOPYRANOSE. [\[Link\]](#)
- SpectraBase. (n.d.). ALPHA-D-PSICOSE,(PYRANOSE) - Optional[^{13}C NMR] - Chemical Shifts. [\[Link\]](#)
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [\[Link\]](#)
- van der Veken, P., et al. (2023). Obtaining Pure ^1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. *The Journal of Organic Chemistry*, 88(20), 14353-14364. [\[Link\]](#)
- Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. *Frontiers in Molecular Biosciences*, 8, 717316. [\[Link\]](#)
- Wu, J., & Serianni, A. S. (1991). Anomerization of furanose sugars: kinetics of ring-opening reactions by proton and carbon-13 saturation-transfer NMR spectroscopy. *Journal of the American Chemical Society*, 113(9), 3485-3491. [\[Link\]](#)
- OChem Simplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [\[Link\]](#)
- University of Bristol. (n.d.). NMR Spectroscopy. [\[Link\]](#)
- Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. *Afinidad*, 64(531), 406-415. [\[Link\]](#)
- D'Andrea, L. D., & Liguori, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. *Current medicinal chemistry*, 28(14), 2729–2782. [\[Link\]](#)
- NMR Solution. (2023, January 29).
- Lam, C., & Li, Y. (2020). Intact NMR spectroscopy: slow high-resolution magic angle spinning chemical shift imaging. *Analyst*, 145(18), 6031-6039. [\[Link\]](#)
- Temussi, P. A., et al. (1988). Conformational analysis of morphiceptin by NMR spectroscopy.
- Dossey, A. T., & Walse, S. S. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. *Analytical and bioanalytical chemistry*, 403(9), 2533–2547. [\[Link\]](#)

- Sgobba, M., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and Molecular Dynamics Simulations. *International Journal of Molecular Sciences*, 23(18), 10899. [Link]
- Nicotra, F., et al. (1987). A general method for determining the anomeric configuration of C-furanoside derivatives: a ¹H nuclear magnetic resonance nuclear Overhauser effect study. *Journal of the Chemical Society, Perkin Transactions 2*, (11), 1619-1622. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 7. iris.unina.it [iris.unina.it]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. A general method for determining the anomeric configuration of C-furanoside derivatives: a ¹H nuclear magnetic resonance nuclear Overhauser effect study - *Journal of the Chemical Society, Perkin Transactions 2* (RSC Publishing) [pubs.rsc.org]
- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. m.youtube.com [m.youtube.com]

- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. [Frontiers](http://frontiersin.org) | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [Geminal 13C-1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 19. [alpha-D-psicofuranose | C6H12O6 | CID 21581131 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 20. [Computational studies of 13C NMR chemical shifts of saccharides - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Structural Analysis of α -D-Psicofuranose using NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12676532#nmr-spectroscopy-for-alpha-d-psicofuranose-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com